Cas no 2229627-59-0 (4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid)

4-(Dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid is a specialized organic compound featuring a dimethyloxazole moiety linked to a branched butanoic acid chain. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry and pharmaceutical research. The oxazole ring enhances stability and potential bioactivity, while the carboxylic acid group offers versatility for further derivatization, such as esterification or amide formation. Its well-defined molecular architecture ensures consistent performance in applications like intermediate synthesis or ligand design. The compound’s balanced lipophilicity and steric profile may also support its use in drug discovery, particularly for targeting specific enzymatic or receptor interactions.
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid structure
2229627-59-0 structure
Product name:4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
CAS No:2229627-59-0
MF:C10H15NO3
Molecular Weight:197.231003046036
CID:6292925
PubChem ID:165713691

4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
    • 2229627-59-0
    • EN300-1753344
    • インチ: 1S/C10H15NO3/c1-6(10(12)13)4-5-9-11-7(2)8(3)14-9/h6H,4-5H2,1-3H3,(H,12,13)
    • InChIKey: HBSOIORIAKIJPK-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C)N=C1CCC(C(=O)O)C

計算された属性

  • 精确分子量: 197.10519334g/mol
  • 同位素质量: 197.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • XLogP3: 1.9

4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1753344-2.5g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
2.5g
$4216.0 2023-09-20
Enamine
EN300-1753344-10.0g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
10g
$9252.0 2023-06-03
Enamine
EN300-1753344-0.5g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
0.5g
$2066.0 2023-09-20
Enamine
EN300-1753344-1g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
1g
$2152.0 2023-09-20
Enamine
EN300-1753344-5g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
5g
$6239.0 2023-09-20
Enamine
EN300-1753344-0.25g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
0.25g
$1980.0 2023-09-20
Enamine
EN300-1753344-0.1g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
0.1g
$1893.0 2023-09-20
Enamine
EN300-1753344-0.05g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
0.05g
$1807.0 2023-09-20
Enamine
EN300-1753344-10g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
10g
$9252.0 2023-09-20
Enamine
EN300-1753344-5.0g
4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid
2229627-59-0
5g
$6239.0 2023-06-03

4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid 関連文献

4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acidに関する追加情報

4-(Dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic Acid (CAS No. 2229627-59-0): A Comprehensive Overview

4-(Dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid (CAS No. 2229627-59-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This oxazole derivative features a unique molecular structure combining a dimethyloxazole moiety with a methylbutanoic acid side chain, making it particularly valuable for drug discovery and material science applications.

The compound's molecular formula C10H15NO3 and molecular weight of 197.23 g/mol position it as an important intermediate in synthetic chemistry. Researchers have shown growing interest in this heterocyclic compound due to its potential as a building block for more complex molecules. The presence of both the oxazole ring and carboxylic acid functional group allows for diverse chemical modifications, making it versatile for various synthetic pathways.

Recent studies highlight the compound's relevance in developing novel therapeutic agents, particularly in areas of metabolic disorders and inflammation. The 4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid structure has shown promise in early-stage drug development, with researchers exploring its potential as a scaffold for enzyme inhibitors. This aligns with current pharmaceutical trends focusing on targeted small molecule therapies.

In material science, the compound's thermal stability and electronic properties make it interesting for organic electronic applications. The oxazole moiety contributes to electron transport characteristics, while the carboxylic acid group provides anchoring points for surface modifications. These properties are particularly relevant for developing next-generation OLED materials and organic semiconductors.

The synthesis of CAS 2229627-59-0 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Current research focuses on optimizing synthetic routes to improve yield and reduce environmental impact, reflecting the growing emphasis on green chemistry principles in chemical manufacturing.

Analytical characterization of 4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid employs advanced techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure precise identification and purity assessment, crucial for research applications. The compound's solubility profile (soluble in common organic solvents but limited water solubility) influences its handling and application in various experimental settings.

From a commercial perspective, 2229627-59-0 serves as a valuable research chemical for pharmaceutical and chemical companies. The growing demand for specialty chemicals in drug discovery has increased interest in such functionalized heterocycles. Market analysis suggests steady growth in this segment, driven by expanding R&D budgets in life sciences.

Safety considerations for handling 4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended during handling. Storage typically requires cool, dry conditions in tightly sealed containers to maintain stability.

Future research directions for this compound include exploring its potential in bioconjugation chemistry and as a ligand in catalytic systems. The unique electronic properties of the oxazole ring system may offer advantages in designing new catalysts or functional materials. Additionally, its application in prodrug development represents another promising avenue for pharmaceutical applications.

For researchers sourcing CAS 2229627-59-0, quality specifications typically include ≥95% purity by HPLC, with detailed certificates of analysis available from reputable suppliers. The compound's stability under various conditions makes it suitable for international shipping and storage, though proper documentation is essential for customs clearance in research material transfers.

The scientific literature contains increasing references to 4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid derivatives, indicating its growing importance as a chemical building block. Patent databases show applications in diverse fields from medicinal chemistry to material science, reflecting the compound's versatility. This broad applicability contributes to its value in interdisciplinary research.

Environmental considerations for 2229627-59-0 follow standard protocols for organic compound disposal. While specific ecotoxicity data may be limited for this particular substance, responsible waste management practices should be employed. The compound's biodegradability and environmental fate represent areas for future study as its applications expand.

In conclusion, 4-(dimethyl-1,3-oxazol-2-yl)-2-methylbutanoic acid (CAS No. 2229627-59-0) represents an important research chemical with growing applications across multiple scientific disciplines. Its unique structural features and synthetic versatility make it valuable for pharmaceutical development, material science, and chemical research. As scientific understanding of this compound advances, its role in innovative applications is likely to expand further.

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